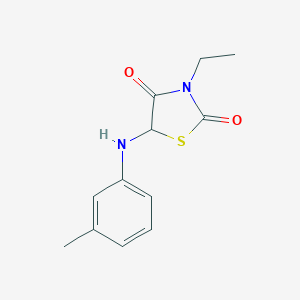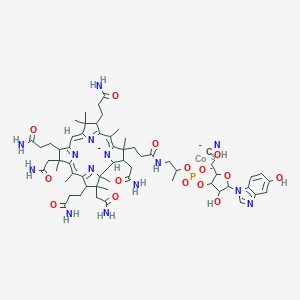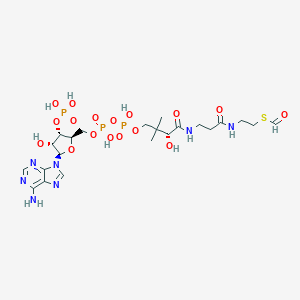
5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dione, also known as rosiglitazone, is a synthetic drug that belongs to the thiazolidinedione class of drugs. It is used in the treatment of type 2 diabetes mellitus, a chronic metabolic disorder characterized by high blood sugar levels. Rosiglitazone works by increasing the sensitivity of the body's cells to insulin, a hormone that regulates blood sugar levels.
Mechanism of Action
Rosiglitazone works by activating peroxisome proliferator-activated receptor-gamma (PPAR-gamma), a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. Activation of PPAR-gamma leads to increased insulin sensitivity and improved glucose uptake by the body's cells.
Biochemical and Physiological Effects:
Rosiglitazone has been shown to have a number of biochemical and physiological effects in the body. These include increased insulin sensitivity, improved glucose uptake, reduced insulin resistance, and decreased levels of circulating free fatty acids. In addition, 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee has been shown to have anti-inflammatory and anti-atherogenic effects, which may be beneficial in the treatment of cardiovascular disease.
Advantages and Limitations for Lab Experiments
Rosiglitazone has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. In addition, its mechanism of action is well understood, making it a useful tool for investigating the molecular pathways involved in glucose and lipid metabolism. However, 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee has limitations as well. It has been associated with an increased risk of cardiovascular events, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee. One area of interest is the development of new drugs that target PPAR-gamma with greater specificity and efficacy. Another area of research is the investigation of the potential use of 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Finally, further studies are needed to clarify the cardiovascular risks associated with 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee and to identify strategies for minimizing these risks in patients with type 2 diabetes mellitus.
Synthesis Methods
Rosiglitazone can be synthesized by reacting 4-fluoroaniline with maleic anhydride in the presence of a catalyst such as triethylamine. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiophenol to give 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee.
Scientific Research Applications
Rosiglitazone has been extensively studied for its therapeutic effects on type 2 diabetes mellitus. It has been shown to improve glycemic control and reduce insulin resistance in patients with this condition. In addition, 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee has been investigated for its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
properties
Molecular Formula |
C9H7FN2O2S |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H7FN2O2S/c10-5-1-3-6(4-2-5)11-8-7(13)12-9(14)15-8/h1-4,8,11H,(H,12,13,14) |
InChI Key |
NZIGENYFBAFERD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2C(=O)NC(=O)S2)F |
Canonical SMILES |
C1=CC(=CC=C1NC2C(=O)NC(=O)S2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)

![N-[2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide](/img/structure/B227571.png)


![2-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B227598.png)

![1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid](/img/structure/B227621.png)


![Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)
